molecular formula C31H43N3O3 B15138624 Anti-melanoma agent 2

Anti-melanoma agent 2

Cat. No.: B15138624
M. Wt: 505.7 g/mol
InChI Key: BKNFXZRSSUPTNR-PFZMVSESSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on the evidence, we hypothesize that "Anti-melanoma agent 2" belongs to a class of small-molecule inhibitors targeting key pathways in melanoma progression, such as BRAF, APE/Ref-1 redox signaling, or tyrosinase-dependent cytotoxicity.

Properties

Molecular Formula

C31H43N3O3

Molecular Weight

505.7 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate

InChI

InChI=1S/C31H43N3O3/c1-19(2)28(32)29(36)34-18-27(35)37-22-11-13-30(3)21(16-22)7-8-23-25-10-9-24(20-6-5-15-33-17-20)31(25,4)14-12-26(23)30/h5-7,9,15,17,19,22-23,25-26,28H,8,10-14,16,18,32H2,1-4H3,(H,34,36)/t22-,23-,25-,26-,28-,30-,31+/m0/s1

InChI Key

BKNFXZRSSUPTNR-PFZMVSESSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anti-melanoma agent 2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

    Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

    Purification and isolation: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. Quality control measures are implemented at each step to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Anti-melanoma agent 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the core structure, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.

Scientific Research Applications

Anti-melanoma agent 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation in melanoma cells.

    Medicine: Explored as a potential therapeutic agent for melanoma treatment, with studies focusing on its efficacy, safety, and pharmacokinetics.

Mechanism of Action

The mechanism of action of Anti-melanoma agent 2 involves multiple molecular targets and pathways:

    Inhibition of BRAF kinase: The compound targets the BRAF kinase, a key player in the MAPK signaling pathway, which is often mutated in melanoma cells.

    Induction of apoptosis: this compound promotes programmed cell death in melanoma cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

    Immune modulation: The compound enhances the immune response against melanoma cells by modulating the activity of immune checkpoints and promoting the infiltration of immune cells into the tumor microenvironment.

Comparison with Similar Compounds

Comparison with Similar Compounds

BRAF Inhibitors and Designed Analogs

  • Vemurafenib: A BRAF V600E inhibitor, widely used in melanoma treatment. In molecular docking studies, vemurafenib showed a free energy of binding (ΔG) of −8.2 kcal/mol, serving as a benchmark for newer analogs .
  • Designed Compounds (Ia, IIa, Ib, IIb): These exhibited superior ΔG values (−9.5 to −10.8 kcal/mol), indicating stronger binding to BRAF.
Compound ΔG (kcal/mol) Key Interactions
Vemurafenib −8.2 Hydrogen bonds with Cys532, Asp594
Compound IIb −10.8 Additional π-π stacking with Phe583

nNOS Inhibitors

FASN/IGF-1R/STAT3 Pathway Inhibitors

  • Icaritin (IT): A flavonoid targeting fatty acid synthase (FASN) and downstream STAT3 signaling. IT showed dose-dependent cytotoxicity in melanoma cells (IC50: 5–15 µM) with minimal toxicity to normal fibroblasts. In contrast, vemurafenib exhibited cytotoxicity in normal cells at similar concentrations .

APE/Ref-1 Redox Inhibitors

  • Compound 11: A bis-cinnamamide derivative with IC50 values of 0.07–0.088 µM in melanoma cells, 75-fold more potent than E3330 (IC50: 6.6 µM). It demonstrated selectivity, with IC50 in normal melanocytes (0.274 µM) 3–4× higher than in melanoma cells .
  • Compound 2 vs. Modified Analogs : Hydrophilic modifications (e.g., hydroxyl groups) in compounds 4 and 5 reduced activity (IC50 >50 µM), highlighting the importance of hydrophobic interactions in APE/Ref-1 binding .
Compound IC50 (µM) Selectivity (Melanoma vs. Normal)
E3330 6.6 None observed
Compound 11 0.07–0.088 3–4× selectivity

Tyrosinase-Activated Phenolic Amines

  • 4-S-CAP and Derivatives: These compounds exploit melanin synthesis pathways. N-Ac-4-S-CAP induced 98% depigmentation in vivo and reduced lung metastasis by 75%. Enantiomers of α-Me-4-S-CAP showed 70–160× higher cytotoxicity in pigmented vs. non-pigmented cells, dependent on tyrosinase activity .

Vitamin D Analogs

  • 20(OH)D3 and 20,23(OH)2D3: These secosteroids inhibited melanoma colony formation with minimal effects on normal melanocytes. They induced nuclear translocation of vitamin D receptors (VDR), suggesting a mechanism distinct from traditional chemotherapies .

Emerging Agents

  • Thiosemicarbazide Derivatives: Induced apoptosis via caspase activation and ROS modulation. PK11 showed IC50 values of 2.5 µM in melanoma cells .

Key Findings and Trends

Potency: APE/Ref-1 inhibitors (e.g., compound 11) and nNOS inhibitors (HH044) exhibit sub-micromolar IC50 values, surpassing traditional agents like cisplatin.

Selectivity: IT and compound 11 show preferential toxicity toward melanoma cells, reducing off-target effects.

Mechanistic Diversity: Agents targeting tyrosinase (4-S-CAP) or VDR (20(OH)D3) leverage melanoma-specific pathways, offering alternatives to kinase inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.